molecular formula C9H20Cl2N2 B14815832 rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride

Cat. No.: B14815832
M. Wt: 227.17 g/mol
InChI Key: FPNFBQMYWMVKEG-UONRGADFSA-N
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Description

rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride (CAS: 1820580-36-6) is a bicyclic amine derivative with a stereochemically complex structure. Its molecular formula is C₉H₂₀Cl₂N₂, and it has an average molecular mass of 227.17 g/mol (monoisotopic mass: 226.100354) . The compound features a [3.3.2] bicyclic framework with two defined stereocenters at positions 1 and 5, forming a racemic mixture. It is supplied as a dihydrochloride salt, enhancing its solubility and stability for laboratory use .

Key suppliers include Fluorochem (purity: 95.0%+, catalog No. F429577), Millipore/Sigma (catalog No. MS-CBR02423-1G, priced at $674.80 USD per gram), and Angene Chemical (AG00J2OB).

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-8-3-2-4-9(11)6-10-5-8;;/h8-10H,2-7H2,1H3;2*1H/t8-,9-;;/m1../s1

InChI Key

FPNFBQMYWMVKEG-UONRGADFSA-N

Isomeric SMILES

CN1C[C@@H]2CCC[C@@H]1CNC2.Cl.Cl

Canonical SMILES

CN1CC2CCCC1CNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the bicyclic structure.

Scientific Research Applications

rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Diazabicyclo Derivatives

Compound Name Bicyclic System Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Purity
rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride [3.3.2] 9-Methyl, dihydrochloride C₉H₂₀Cl₂N₂ 227.17 1820580-36-6 95.0%+
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one [4.3.1] 10-Methyl, ketone (C=O) C₉H₁₆N₂O 168.24 1465-09-4 N/A
Rac-(1s,6r)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride [4.2.1] 9-Methyl, dihydrochloride C₈H₁₈Cl₂N₂ 213.10 MFCD26959740 95%
tert-Butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride [3.3.2] tert-Butyl carbamate C₁₃H₂₅ClN₂O₂ 292.80 2177264-53-6 N/A

Key Observations:

Bicyclic System Variations :

  • The [3.3.2] system (target compound and tert-butyl derivative) provides a compact bicyclic structure compared to larger frameworks like [4.3.1] or [4.2.1], which may influence steric interactions in synthetic or biological applications .
  • The [4.2.1] analog (JT-7936) has a smaller molecular weight (213.10 vs. 227.17) due to fewer carbon atoms in the bicyclic core .

Functional Group Differences :

  • The ketone-containing derivative ([4.3.1] system) introduces a polar carbonyl group, altering solubility and reactivity compared to the methyl-dihydrochloride series .
  • The tert-butyl carbamate derivative replaces the methyl group with a bulky protecting group, likely enhancing stability during synthetic steps .

Salt Forms :

  • The target compound and JT-7936 are dihydrochloride salts, improving aqueous solubility. In contrast, the tert-butyl derivative is a single hydrochloride salt .

Commercial and Physicochemical Comparisons

Table 2: Supplier and Pricing Data

Compound Name Supplier Purity Price (USD) Lead Time (Days)
rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride Fluorochem 95.0%+ Inquire 10-15
Millipore/Sigma 95.0% $674.80/g N/A
Rac-(1s,6r)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride Combi-Blocks 95% Inquire 12-15
tert-Butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride Parchem Chemicals N/A Inquire 12

Key Observations:

Pricing and Availability :

  • The target compound is among the most expensive, with Millipore/Sigma listing it at $674.80 per gram , reflecting its complex synthesis and niche applications .
  • Combi-Blocks’ [4.2.1] analog is likely more cost-effective due to simpler synthesis .

Purity and Handling :

  • Fluorochem and Millipore/Sigma both supply the target compound at ≥95% purity, ensuring reliability for research .
  • Stability data (e.g., melting point, solubility) are absent in the evidence, limiting direct comparisons .

Research and Application Insights

  • Structural Flexibility : The [3.3.2] system’s rigidity may favor receptor binding in medicinal chemistry, whereas the [4.2.1] or [4.3.1] systems offer conformational flexibility for diverse applications .
  • Functional Group Utility : The ketone group in the [4.3.1] derivative could serve as a synthetic handle for further derivatization, unlike the methyl-dihydrochloride series .

Notes

  • Discrepancies in stereochemical descriptors (e.g., "rac-(1S,5R)" vs.

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